molecular formula C7H10N2S B15255198 4-(But-3-en-1-yl)-1,3-thiazol-2-amine

4-(But-3-en-1-yl)-1,3-thiazol-2-amine

Cat. No.: B15255198
M. Wt: 154.24 g/mol
InChI Key: FEQCTDNTMCLHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-3-en-1-yl)-1,3-thiazol-2-amine (CAS 1849359-33-6) is a high-purity chemical building block for research and development. This compound features a thiazole core, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active molecules. The 2-amine substituent and the terminal but-3-en-1-yl side chain provide versatile handles for further synthetic modification, making it a valuable intermediate in organic synthesis and drug discovery programs . The 2-aminothiazole scaffold is recognized for its wide range of biological activities. Research on structurally similar compounds has demonstrated significant antimicrobial properties , including activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects . Furthermore, analogous 4-substituted thiazol-2-amines have shown promise as antileishmanial agents in tropical disease research, indicating the potential of this chemical class in developing therapies for neglected diseases . The mechanism of action for such compounds is often explored through enzyme inhibition; for instance, some related aminothiazoles are proposed to exert antibacterial activity by inhibiting MurB in E. coli , and antifungal activity via CYP51 inhibition . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

4-but-3-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-2-3-4-6-5-10-7(8)9-6/h2,5H,1,3-4H2,(H2,8,9)

InChI Key

FEQCTDNTMCLHGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen functionalities. For instance, the reaction of 3-buten-1-amine with a thioamide under acidic or basic conditions can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiazole ring.

Scientific Research Applications

4-(But-3-en-1-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The but-3-en-1-yl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine include:

Compound Name Substituent at Position 4 Key Features Reference ID
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl Electron-donating methoxy group; aromatic
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine 4-tert-Butylphenyl Bulky, hydrophobic substituent
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine 3-Methoxyphenyl Meta-substituted methoxy; aromatic
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine 2,4-Dichlorophenyl + methyl at C5 Electron-withdrawing Cl groups; steric bulk
MortaparibMild Triazole-sulfanylmethyl complex Heterocyclic hybrid; PARP1/Mortalin inhibitor

Physical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol)
4-(But-3-en-1-yl)-1,3-thiazol-2-amine Not reported Likely soluble in DMSO/THF ~168.25 (C₇H₁₀N₂S)
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine 185.4–188.6 DMSO, methanol 231.29 (C₁₀H₁₀N₂OS)
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine Not reported Chloroform, DMSO, methanol 232.34 (C₁₃H₁₆N₂S)
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Not reported Organic solvents 259.15 (C₁₀H₈Cl₂N₂S)

Key Observations :

  • Aromatic derivatives (e.g., methoxyphenyl, dichlorophenyl) exhibit higher melting points due to planar, rigid structures favoring crystal packing .

Biological Activity

4-(But-3-en-1-yl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine features a thiazole ring substituted with a butenyl group. The synthesis typically involves the reaction of appropriate thiazole precursors with alkenes or alkynes under specific conditions to yield the desired product.

Table 1: Synthesis Pathways

StepReactantsConditionsProduct
1Thiazole derivative + Butenyl halideBase-catalyzed reaction4-(But-3-en-1-yl)-1,3-thiazol-2-amine

Antimicrobial Properties

Studies have shown that thiazole derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the thiazole ring enhances this activity by improving the compound's ability to penetrate bacterial membranes.

Anticancer Activity

The anticancer potential of thiazole derivatives has been well documented. In vitro studies indicate that 4-(But-3-en-1-yl)-1,3-thiazol-2-amine exhibits cytotoxic effects against several cancer cell lines.

Case Study: Antitumor Activity

A notable study by Finiuk et al. evaluated a series of thiazole derivatives for their anticancer properties. Compounds similar to 4-(But-3-en-1-yl)-1,3-thiazol-2-amine showed promising results against colon and breast cancer cell lines, with IC50 values indicating moderate to high potency.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
4-(But-3-en-1-yl)-1,3-thiazol-2-amineColon Cancer12.5
Similar Derivative ABreast Cancer10.0
Similar Derivative BMelanoma15.0

The mechanism by which 4-(But-3-en-1-yl)-1,3-thiazol-2-amine exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance, studies have indicated that thiazole derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells.

Structure–Activity Relationship (SAR)

The biological activity of thiazoles is significantly influenced by their structural features. Modifications at various positions on the thiazole ring can enhance or diminish activity:

Key SAR Insights:

  • Substituents: Electron-withdrawing groups at the 2-position can enhance antimicrobial properties.
  • Alkyl Chain Length: The length and branching of substituents like butenyl groups can affect lipophilicity and bioavailability.

Q & A

Q. What are common synthetic routes for 4-(But-3-en-1-yl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The Gewald reaction is a widely used method for synthesizing 2-aminothiazole derivatives. For analogs like 4-substituted thiazol-2-amine, thiourea intermediates are reacted with α,β-unsaturated carbonyl compounds under basic conditions (e.g., ethanol/KOH). Yield optimization (typically 70–78%) depends on solvent polarity, temperature (room temperature to reflux), and stoichiometric ratios of reactants . For example, using activated charcoal during crystallization improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-(But-3-en-1-yl)-1,3-thiazol-2-amine?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm) and confirms substituent positions .
  • IR Spectroscopy : Identifies NH₂ stretches (~3300 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula but may show discrepancies due to hygroscopicity or incomplete combustion .
  • UV-Vis : Monitors π→π* transitions (λmax ~250–300 nm) for conjugation analysis .

Q. How can X-ray crystallography confirm the molecular structure of 4-(But-3-en-1-yl)-1,3-thiazol-2-amine derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry. For example, in analogs like 4-(4-chlorophenyl)-thiazol-2-amine, SCXRD revealed a monoclinic crystal system (space group P21) with thiazole ring tilt angles of 9.2–15.3° relative to substituents . Software like SHELXL refines structures using R1 values <0.05 .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data for thiazol-2-amine derivatives?

Discrepancies in elemental analysis (e.g., ±0.3% for C/H/N) may arise from impurities or hygroscopicity. Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 191.05 for C₇H₁₀N₂S).
  • Combined Spectroscopic Data : NMR/IR consistency with expected functional groups.
  • Thermogravimetric Analysis (TGA) : Detects solvent/moisture content .

Q. What strategies improve synthetic yields of 4-substituted thiazol-2-amine derivatives?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .

Q. How can computational methods guide the design of bioactive 4-(But-3-en-1-yl)-1,3-thiazol-2-amine analogs?

  • Molecular Docking : Predict binding affinities to targets (e.g., cyclin-dependent kinases) using AutoDock Vina. For example, analogs with electron-withdrawing groups (e.g., -NO₂) showed enhanced interactions with kinase active sites .
  • QSAR Models : Correlate substituent electronegativity with antibacterial activity (e.g., IC₅₀ values <10 µM for 4-fluorophenyl derivatives) .

Q. What experimental precautions are necessary to ensure stereochemical fidelity in thiazol-2-amine synthesis?

  • Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak® columns).
  • Circular Dichroism (CD) : Confirms absolute configuration .
  • Crystallographic Data : Resolves E/Z isomerism in Schiff base derivatives (e.g., Flack parameter = 0.06(8) in SCXRD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.